![molecular formula C22H18N2O5 B2755993 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-93-5](/img/structure/B2755993.png)
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Description
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione, or 5-APDI for short, is a chemical compound with a wide range of applications in scientific research. It is a derivative of isoindole, a heterocyclic organic compound with a five-membered ring structure made up of nitrogen and carbon atoms. 5-APDI is used as a tool in organic synthesis, as well as a reagent in biochemistry and medicinal chemistry. It has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, it has been used to study the structure and function of various proteins and enzymes, and to investigate the biochemical and physiological effects of various drugs.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Regioselective Preparation : A study by Bréhu, Fernandes, and Lavergne (2005) on the regioselective preparation of similar compounds highlights the synthetic routes and properties of amino- and hydroxy-substituted benzoxazole diones, demonstrating the versatility of these compounds in organic synthesis (Bréhu, Fernandes, & Lavergne, 2005).
- Synthesis of Tricyclic N-Aminoimides : Struga et al. (2007) synthesized new N-aminoimides, showcasing the structural diversity achievable with isoindole dione derivatives and their potential as intermediates in organic synthesis (Struga et al., 2007).
Pharmacological Applications
- AChE Inhibition for Alzheimer's : Andrade-Jorge et al. (2018) evaluated a derivative for its inhibitory activity against acetylcholinesterase (AChE), indicating potential applications in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).
- Anticonvulsant Activities : Sharma et al. (2016) reported on the synthesis and in vivo anticonvulsant activities of 5-(isoindole-1,3-dione) pyrimidinones, highlighting the therapeutic potential of isoindole dione derivatives (Sharma et al., 2016).
Material Science and Liquid Crystals
- Hyperbranched Aromatic Polyimides : Yamanaka, Jikei, and Kakimoto (2000) explored the synthesis of hyperbranched aromatic polyimides using a derivative as a precursor, underscoring the material's potential for advanced applications in electronics and coatings (Yamanaka, Jikei, & Kakimoto, 2000).
- Mesogenic Schiff Bases : Dubey et al. (2018) prepared and characterized mesogenic Schiff bases derived from isoindoline-1,3-dione, indicating their utility in liquid crystal technologies (Dubey et al., 2018).
properties
IUPAC Name |
5-(4-aminophenoxy)-2-(3,4-dimethoxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-19-10-5-14(11-20(19)28-2)24-21(25)17-9-8-16(12-18(17)22(24)26)29-15-6-3-13(23)4-7-15/h3-12H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYHNKPGQFLOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione |
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